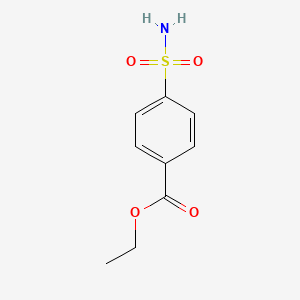

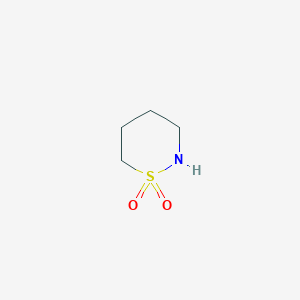

4-磺酰基苯甲酸乙酯

描述

Synthesis Analysis

The synthesis of ethyl 4-sulfamoylbenzoate involves the alcoholysis reaction of 6-nitrosaccharin in appropriate alcohol, followed by reduction to obtain alkyl 4-amino-2-sulfamoylbenzoates, including the ethyl variant. This process demonstrates the transformation of functional groups and the formation of the sulfamoylbenzoate ester through a multi-step synthesis involving hydrogen chloride and hydrogen with a palladium-on-carbon catalyst (Hamor & Janfaza, 1963).

Molecular Structure Analysis

The molecular structure of ethyl 4-sulfamoylbenzoate and related compounds has been elucidated through various spectroscopic techniques, including IR, NMR, and mass spectra. These studies provide insights into the electronic effects and steric factors that may influence the activity of these compounds. For example, the structure of ethyl 4-aminobenzoate was determined using DFT methods, highlighting the importance of geometrical parameters and vibrational wavenumbers in understanding the molecular conformation (Muthu & Paulraj, 2013).

Chemical Reactions and Properties

Ethyl 4-sulfamoylbenzoate undergoes various chemical reactions, including the formation of Schiff bases through substitution at the sulfamoyl group. These reactions highlight the compound's reactivity and potential for generating derivatives with potent structure-activity relationships. The synthesized products exhibit significant anti-urease and antibacterial activity, demonstrating the compound's chemical properties and potential applications in medicinal chemistry (Irshad et al., 2022).

Physical Properties Analysis

The physical properties of ethyl 4-sulfamoylbenzoate, such as solubility and chemical stability, have been studied, providing valuable information for its application in various fields. For instance, the solubility and stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, which share structural similarities with ethyl 4-sulfamoylbenzoate, have been analyzed, indicating the compound's physicochemical characteristics and potential for complex formation (Chekanova et al., 2014).

Chemical Properties Analysis

The chemical properties of ethyl 4-sulfamoylbenzoate, such as its ability to form molecular complexes and its reactivity towards various chemical transformations, have been extensively studied. These properties are crucial for understanding the compound's potential applications and for designing derivatives with enhanced activity or specific functionalities. For example, the study of sulfamoyl azides, which can be derived from sulfamoylbenzoic acids, showcases the versatility of these compounds in forming 1-sulfamoyl-1,2,3-triazoles through CuTC-catalyzed reactions, demonstrating their potential as reactive intermediates in organic synthesis (Culhane & Fokin, 2011).

科学研究应用

磺酰胺官能团在药物化学中的作用

含有磺酰胺基团的4-磺酰基苯甲酸乙酯在药物化学中占据着重要的地位。含有该基团的一类药物——磺酰胺类抗菌剂,可作为四氢蝶呤酸合酶的抑制剂。这些药物衍生自4-氨基苯磺酰胺,磺酰胺部分作为4-氨基苯甲酸的羧酸基团的等排体。磺酰胺基团被认为是药物设计中必不可少且安全的组成部分 (Kalgutkar, Jones, & Sawant, 2010).

环境行为和光催化特性

4-氨基苯甲酸乙酯(Et-PABA)是防晒霜和麻醉软膏中PABA的替代品,在环境行为和光催化特性方面与4-磺酰基苯甲酸乙酯有关。Et-PABA由于其亲水性和光催化转化,在环境水中很少发现。对其转化产物的研究表明,在辐照后毒性较低,表明其环境安全性 (Li et al., 2017).

合成和生化表征

在最近的研究中,合成了5-磺酰基苯甲酸的衍生物,包括4-磺酰基苯甲酸乙酯,并对其进行了表征。这些化合物,如3-(丁基氨基)-4-苯氧基-5-磺酰基苯甲酸衍生物,表现出良好的抗脲酶和抗菌性能。此类衍生物在未来作为医学治疗中的抑制剂方面具有探索潜力 (Irshad et al., 2022).

树状聚合物合成研究

与4-磺酰基苯甲酸乙酯相关的化合物,如3,5-二溴苯甲酸乙酯,已被合成作为制备树状聚合物的原料。这些材料在具有特定结构和性能的聚合物的开发中发挥着重要作用,表明在材料科学中具有广泛的应用 (Yun-mei, 2011).

抗菌和抗增殖剂

已对包括与4-磺酰基苯甲酸乙酯相关的化合物在内的乙基化磺酰胺进行了研究,以了解其作为抗菌剂和抗增殖剂的潜力。该领域的研究重点在于创造具有显着生物活性的新分子,突出了磺酰胺部分在开发有效抗菌剂中的重要性 (Azab, Youssef, & El-Bordany, 2013).

属性

IUPAC Name |

ethyl 4-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-2-14-9(11)7-3-5-8(6-4-7)15(10,12)13/h3-6H,2H2,1H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTXGSKTFDBVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280487 | |

| Record name | ethyl 4-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-sulfamoylbenzoate | |

CAS RN |

5446-77-5 | |

| Record name | NSC17131 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

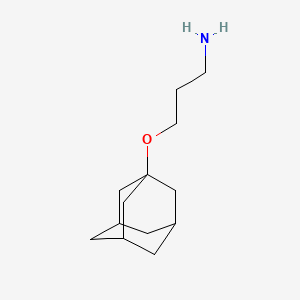

![1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1267817.png)

![[(3-Phenylpropyl)thio]acetic acid](/img/structure/B1267819.png)

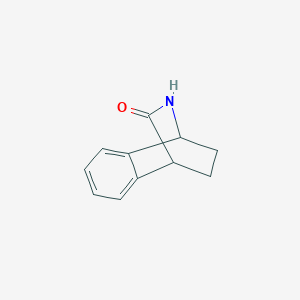

![Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate](/img/structure/B1267833.png)